molecular formula C7H10ClN3O2 B2938242 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2171804-23-0

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2938242
CAS RN: 2171804-23-0
M. Wt: 203.63
InChI Key: SYDLTDXRRKHMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride have been synthesized and evaluated for their antibacterial activity. For example, derivatives synthesized from reactions involving similar triazolopyridine structures have shown promising antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014). Similar research efforts have led to the creation of compounds exhibiting good antimicrobial activity, highlighting the potential of these derivatives in developing new antibacterial agents (Suresh et al., 2016).

Antimicrobial and Antifungal Evaluations

Research into novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which share a core structural motif with 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride, indicates substantial in vitro antibacterial and antifungal properties, further emphasizing the chemical framework's potential in antimicrobial applications (Elgemeie et al., 2017).

Potential in Anticancer Research

Compounds with a triazolopyridine backbone have also been investigated for their anticancer activity. A class of triazolopyrimidines, structurally related to 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride, showed a unique mechanism of tubulin inhibition, offering a promising direction for anticancer research. These compounds not only promoted tubulin polymerization but also overcame resistance attributed to multidrug resistance transporter proteins, indicating their potential as novel anticancer agents (Zhang et al., 2007).

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-6-8-4-9-10(6)3-5;/h4-5H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDLTDXRRKHMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

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